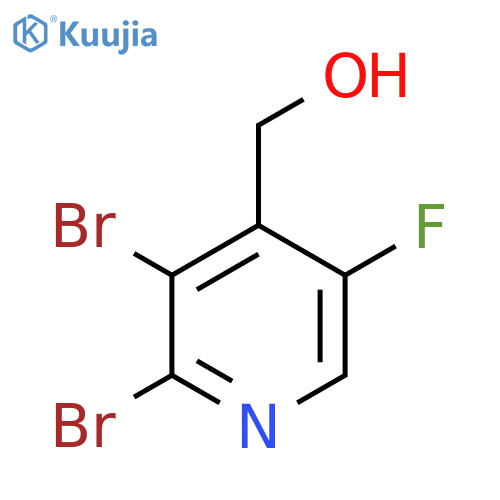

Cas no 2169467-21-2 ((2,3-Dibromo-5-fluoropyridin-4-yl)methanol)

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,3-Dibromo-5-fluoropyridin-4-yl)methanol

-

- MDL: MFCD29059474

- インチ: 1S/C6H4Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2

- InChIKey: BODVHGUIZCYENW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=NC=C(C=1CO)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 33.1

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D202760-50mg |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol |

2169467-21-2 | 50mg |

$ 300.00 | 2022-06-05 | ||

| TRC | D202760-25mg |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol |

2169467-21-2 | 25mg |

$ 180.00 | 2022-06-05 | ||

| Matrix Scientific | 221865-1g |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol, 95% min |

2169467-21-2 | 95% | 1g |

$1995.00 | 2023-09-06 | |

| Matrix Scientific | 221865-500mg |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol, 95% min |

2169467-21-2 | 95% | 500mg |

$1260.00 | 2023-09-06 | |

| Matrix Scientific | 221865-5g |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol, 95% min |

2169467-21-2 | 95% | 5g |

$5775.00 | 2023-09-06 |

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

(2,3-Dibromo-5-fluoropyridin-4-yl)methanolに関する追加情報

Introduction to (2,3-Dibromo-5-fluoropyridin-4-yl)methanol (CAS No. 2169467-21-2)

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol, with the CAS number 2169467-21-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic compound characterized by a nitrogen atom in its ring structure. The presence of bromine and fluorine substituents on the pyridine ring enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2,3-Dibromo-5-fluoropyridin-4-yl)methanol make it particularly useful in medicinal chemistry. The bromo and fluoro groups introduce unique electronic properties that can influence the compound's interactions with biological targets. Specifically, these substituents can modulate the compound's lipophilicity, solubility, and binding affinity, which are critical factors in drug design. The hydroxymethyl group at the 4-position provides a handle for further functionalization, allowing chemists to explore diverse chemical modifications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from halogenated pyridines. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The CAS No. 2169467-21-2 identifier ensures that researchers can reliably source and reference this compound in their studies.

One of the most compelling aspects of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol is its role as a building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. The bromo and fluoro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used to construct complex molecular architectures.

The pharmaceutical industry has increasingly recognized the importance of halogenated pyridines due to their ability to enhance drug-like properties. For example, fluorine atoms can improve metabolic stability and binding affinity, while bromine atoms can serve as handles for further derivatization. The combination of these elements in 2,3-Dibromo-5-fluoropyridin-4-yl)methanol makes it an attractive starting material for drug discovery programs.

Recent advancements in computational chemistry have also highlighted the potential of CAS No. 2169467-21-2-derived compounds. Molecular modeling studies suggest that halogenated pyridines can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. These insights have guided the design of more effective and selective drug candidates.

In addition to its applications in drug development, (2,3-Dibromo-5-fluoropyridin-4-yl)methanol has found utility in materials science. Researchers have explored its use in creating organic semiconductors and luminescent materials due to its electronic properties and structural versatility. The ability to modify the pyridine core with various substituents allows for fine-tuning of material properties such as charge transport efficiency and optical characteristics.

The synthesis of 2169467-21-2 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination and fluorination of pyridine precursors followed by functional group interconversion. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and energy consumption.

The safety profile of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Storage conditions should be controlled to prevent degradation, and personal protective equipment (PPE) should be used when handling the compound.

In conclusion, (2,3-Dibromo-5-fluoropyridin-4-yl)methanol (CAS No. 2169467-21-2) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse chemical modifications. As research continues to uncover new applications for halogenated pyridines, compounds like this one will undoubtedly play a crucial role in advancing both medicinal chemistry and materials science.

2169467-21-2 ((2,3-Dibromo-5-fluoropyridin-4-yl)methanol) 関連製品

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)

- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 772-47-4([(ethylsulfonyl)methyl]benzene)

- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)